molecular formula C15H11ClN2O2 B15186364 3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione CAS No. 132458-97-0

3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione

Cat. No.: B15186364
CAS No.: 132458-97-0
M. Wt: 286.71 g/mol
InChI Key: XVWYLDOZOVAJSE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione is an organic compound characterized by a pyrrolidinedione core structure substituted with a 4-chlorophenyl group and a 3-pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione typically involves the reaction of 4-chlorobenzaldehyde with 3-pyridinecarboxylic acid in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions . The reaction mixture is then subjected to heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1-(3-pyridinyl)-2,5-pyrrolidinedione
  • 3-{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}acrylic acid
  • {2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}acetonitrile

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a chlorophenyl and pyridinyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

132458-97-0

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-pyridin-3-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C15H11ClN2O2/c16-11-5-3-10(4-6-11)13-8-14(19)18(15(13)20)12-2-1-7-17-9-12/h1-7,9,13H,8H2

InChI Key

XVWYLDOZOVAJSE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CN=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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